3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:
Name: 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Structure: It contains a pyrazole ring, an oxazole ring, and a pyridine ring, all interconnected.
Function: The compound exhibits interesting biological properties due to its unique structure.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:
Formation of Pyrazole Ring: Start with a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-4-yl) and react it with an appropriate reagent to introduce the 3-(1H-pyrazol-1-yl)propyl group.
Oxazole Formation: Combine the resulting intermediate with an oxazole precursor to form the oxazolo[5,4-b]pyridine core.
Amidation: Finally, amidate the carboxylic acid group to obtain the desired carboxamide.
Industrial Production:
Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods. specific industrial processes for this compound are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions due to the presence of heteroatoms (nitrogen and oxygen).
Substitution: Substituents on the pyrazole and oxazole rings can participate in substitution reactions.
Reduction: Reduction of the carboxamide group is possible.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
The major products depend on the specific reaction conditions and substituents. Potential products include regioisomers, diastereomers, and enantiomers.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study cellular processes involving NAD+ metabolism.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
The compound likely acts through:
NAMPT Activation: It activates nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis.
NAD+ Pathway: By enhancing NAD+ levels, it impacts cellular metabolism, aging, and stress responses.
Comparison with Similar Compounds
While this compound is unique, similar derivatives include:
Triazolopyridines: Related compounds with triazolopyridine cores.
Imidazoles: Structurally similar heterocycles.
Properties
Molecular Formula |
C18H19N7O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-(3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N7O2/c1-12-16-14(17(26)19-5-3-7-25-8-4-6-20-25)9-15(22-18(16)27-23-12)13-10-21-24(2)11-13/h4,6,8-11H,3,5,7H2,1-2H3,(H,19,26) |
InChI Key |
GIOIRISDHHOMPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCCCN4C=CC=N4 |
Origin of Product |
United States |
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